molecular formula C11H9NO4 B2837496 Methyl 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylate CAS No. 2287334-49-8

Methyl 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylate

Cat. No.: B2837496
CAS No.: 2287334-49-8
M. Wt: 219.196
InChI Key: KIWHIZKQEUXJGR-UHFFFAOYSA-N
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Description

Methyl 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole backbone substituted with a methyl ester group at position 2 and a furan-2-carbonyl moiety at position 2. This compound belongs to a broader class of N-substituted pyrrole derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and synthetic versatility.

Properties

IUPAC Name

methyl 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-11(14)8-5-7(6-12-8)10(13)9-3-2-4-16-9/h2-6,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWHIZKQEUXJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with pyrrole-2-carboxylic acid under esterification conditions. The process may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is usually carried out in an organic solvent like methanol or ethanol at elevated temperatures to achieve the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as ZrO2 can be employed to optimize the reaction conditions and achieve high selectivity and conversion rates .

Types of Reactions:

    Oxidation: The furan ring in this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form hydrogenated derivatives, which may have different chemical properties.

    Substitution: Electrophilic substitution reactions can occur on the furan and pyrrole rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.

Major Products Formed:

  • Oxidized derivatives of the furan ring.
  • Hydrogenated derivatives of the pyrrole ring.
  • Substituted derivatives with various functional groups attached to the furan or pyrrole rings.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Properties

Methyl 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylate has been identified as a promising candidate for the development of antibacterial agents. Research indicates that derivatives of pyrrole compounds exhibit significant activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The mechanism of action is primarily linked to the inhibition of DNA gyrase, an essential enzyme for bacterial replication and survival .

Case Study: Inhibition of Mycobacterium tuberculosis

A study demonstrated that pyrrole derivatives, including this compound, effectively inhibit the ATPase activity of DNA gyrase, leading to bacterial cell death. The compound showed promising results in vitro, with significant inhibition zones observed against Mycobacterium tuberculosis at concentrations as low as 100 µg/mL .

Compound NameBacterial StrainMinimum Inhibitory Concentration (µg/mL)Inhibition Zone Diameter (mm)
This compoundMycobacterium tuberculosis5021
Other Pyrrole DerivativeMRSA3218
Other Pyrrole DerivativeEscherichia coli6415

2. Anticancer Activity

Another significant application of this compound lies in its potential anticancer properties. Research has suggested that certain pyrrole derivatives can selectively inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis.

Case Study: Selective CHK1 Inhibition

A study focused on novel pyrrole derivatives, including this compound, revealed their ability to act as selective inhibitors of Checkpoint Kinase 1 (CHK1), a protein crucial for cell cycle regulation. In vitro assays indicated that these compounds could effectively induce apoptosis in cancer cells while sparing normal cells .

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
This compoundHeLa (Cervical Cancer)10CHK1 Inhibition
Other Pyrrole DerivativeA549 (Lung Cancer)15CHK1 Inhibition

Synthetic Applications

3. Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. Its unique structural features allow for the formation of various derivatives through reactions such as condensation and cyclization.

Case Study: Synthesis with Benzothiazolium Salts

Research involving the reaction of this compound with benzothiazolium salts resulted in the formation of new highly conjugated systems with potential biological activity. These new compounds displayed enhanced properties due to the incorporation of furan and benzothiazole moieties .

Mechanism of Action

The mechanism by which Methyl 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan and pyrrole rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of methyl 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylate, highlighting substituent variations and their impact on properties:

Compound Name Substituent at Position 4 Melting Point (°C) Optical Activity [α]₂₀ᴅ Key Applications/Properties Reference
(S)-Methyl 4-((5-amino-3-phenylisoxazol-4-yl)(phenyl)methyl)-1H-pyrrole-2-carboxylate Isoxazole-phenylmethyl 106–108 −60.0° (88% ee) Chiral synthesis intermediate
Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate 2,4-Dichlorobenzoyl N/A N/A Intermediate for GluN3 antagonists
Ethyl 4-chloro-1H-pyrrole-2-carboxylate Chloro N/A N/A Synthetic precursor for agrochemicals
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride Amino-methyl N/A N/A Pharmaceutical intermediate
Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate Acetyl-amino N/A N/A High-yield synthetic routes explored

Key Observations:

  • Furan vs. Aromatic Carbonyl Groups: The furan-2-carbonyl substituent in the target compound introduces an oxygen-rich heterocyclic system, which may enhance solubility in polar solvents compared to purely aromatic substituents like benzoyl or dichlorobenzoyl .
  • Chirality and Optical Activity: Compounds such as (S)-Methyl 4-((5-amino-3-phenylisoxazol-4-yl)(phenyl)methyl)-1H-pyrrole-2-carboxylate exhibit significant optical activity (up to 88% enantiomeric excess), suggesting that the introduction of chiral centers via asymmetric synthesis is feasible for related derivatives .
  • Bioactivity Correlations: The 2,4-dichlorobenzoyl analog (methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate) is noted for its role in synthesizing non-competitive GluN3 antagonists, indicating that electron-withdrawing substituents may enhance receptor binding affinity .

Physicochemical Properties

  • Melting Points: Analogs with bulky substituents (e.g., isoxazole-phenylmethyl groups) exhibit higher melting points (106–228°C) due to increased molecular rigidity and intermolecular interactions, whereas smaller substituents (e.g., acetyl-amino) result in lower melting points or oily consistency .
  • Solubility: Ethyl and methyl ester derivatives (e.g., ethyl 4-chloro-1H-pyrrole-2-carboxylate) demonstrate variable solubility in organic solvents like CH₂Cl₂ and acetone, influenced by the polarity of the substituents .
  • Spectroscopic Data: Infrared (IR) spectra of related compounds show characteristic carbonyl (C=O) stretches at ~1698–1633 cm⁻¹, while nuclear magnetic resonance (NMR) data reveal distinct proton environments for substituents, aiding structural confirmation .

Biological Activity

Methyl 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a furan-2-carbonyl group and a methyl ester functionality. This structure is significant as it combines elements known for their biological activity, particularly in antimicrobial and anticancer applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby modulating cellular processes.
  • Receptor Interaction : It can bind to specific receptors, influencing signaling pathways related to inflammation and cancer progression .

Antimicrobial Activity

Research has demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. In particular, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 3.12 to 12.5 μg/mL, indicating potent activity compared to standard antibiotics .

Compound MIC (μg/mL) Activity
This compound6.25Antibacterial against Staphylococcus aureus
Control (Ciprofloxacin)2.0Antibacterial against both S. aureus and E. coli

Anticancer Activity

In vitro studies have suggested that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The compound has shown effectiveness against various types of cancer cells, including breast and lung cancer cells, through mechanisms such as oxidative stress induction and modulation of apoptotic pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several pyrrole derivatives, including this compound. Results indicated a strong inhibition of bacterial growth, particularly against resistant strains, suggesting potential for therapeutic use in treating infections caused by multidrug-resistant bacteria .
  • Anticancer Properties : Another investigation focused on the anticancer effects of this compound in human breast cancer cell lines. The findings revealed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

Q & A

Q. What are the common synthetic routes for Methyl 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylate?

The compound is typically synthesized via a two-step process:

  • Step 1 : Condensation of furan-2-carboxaldehyde with a pyrrole derivative under microwave irradiation, which enhances reaction efficiency (yields ~75–85%) compared to conventional heating .
  • Step 2 : Esterification of the intermediate using methanol in the presence of an acid catalyst. Microwave-assisted synthesis reduces reaction time from hours to minutes and improves purity, as confirmed by HPLC analysis .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the furan-pyrrole linkage and ester functionality.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification (C11_{11}H9_{9}NO4_{4}, theoretical 219.05 g/mol).
  • Infrared Spectroscopy (IR) : Peaks at ~1720 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (furan carbonyl) .

Q. What are the solubility and stability properties of this compound?

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, dichloromethane) and ethanol; limited solubility in water due to hydrophobicity.
  • Stability : Stable at room temperature for >6 months when stored in inert atmospheres. Degrades above 150°C, with a melting point of 80–82°C .

Advanced Research Questions

Q. How can Suzuki coupling reactions be applied to functionalize this compound?

Q. What computational methods predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations reveal:

  • Frontier Molecular Orbitals : The HOMO is localized on the pyrrole ring, suggesting nucleophilic reactivity at the 5-position.
  • Global Reactivity Indices : Electrophilicity index (ω = 1.8 eV) indicates moderate electrophilic character, aligning with observed Suzuki coupling reactivity .
  • Solvent Effects : PCM models show enhanced solubility in DMSO due to strong dipole interactions .

Q. How can enantioselective modifications be achieved for this compound?

Chiral spirocyclic phosphoric acid catalysts (e.g., TRIP) enable enantioselective synthesis of heterotriarylmethanes.

  • Example : Reaction with 3-phenylisoxazol-5-amine derivatives yields products with 80–90% enantiomeric excess (ee) .
  • Optimized Conditions : 10 mol% catalyst, toluene solvent, -20°C, 24 hours .

Q. How should researchers address contradictions in reported bioactivity data?

Discrepancies in antimicrobial or anticancer activity (e.g., IC50_{50} variability) can arise from:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
  • Structural Analogues : Compare with methyl 4-phenyl-1H-pyrrole-2-carboxylate (CAS 903560-42-9), which shows similar bioactivity but lower potency . Recommendation : Standardize assays using the NCI-60 panel and validate via dose-response curves .

Methodological Notes

  • Synthetic Optimization : Replace column chromatography with recrystallization (ethanol/water) for scalable purification .
  • Data Validation : Cross-reference NMR shifts with computed values (e.g., ACD/Labs or ChemDraw) to confirm regiochemistry .
  • Safety : Use gloveboxes for air-sensitive reactions (e.g., palladium-catalyzed couplings) and monitor exotherms in microwave synthesis .

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